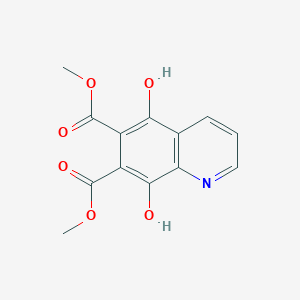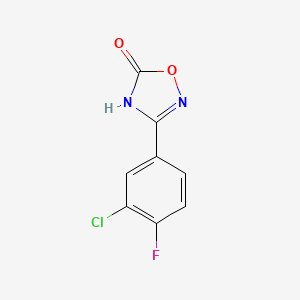
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Overview
Description
The compound “3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” is an organic molecule that contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 3-chloro-4-fluorophenyl group is a phenyl ring (a derivative of benzene) that has chlorine and fluorine substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a cyclization reaction. The 3-chloro-4-fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the 3-chloro-4-fluorophenyl group. The electronegative atoms (oxygen, nitrogen, chlorine, and fluorine) would create regions of high electron density, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring and the 3-chloro-4-fluorophenyl group. The compound could potentially undergo reactions at these functional groups, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the electronegative atoms could make the compound polar, influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been actively involved in synthesis and characterization studies. Bhat et al. (2016) synthesized a series of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole and evaluated their biological activities. The compounds were characterized using various spectral and elemental analyses and were found to have significant anti-convulsant and anti-inflammatory activities, supported by molecular docking studies (Bhat et al., 2016). Similarly, Parikh and Joshi (2014) synthesized and characterized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with fluorine atoms, showing enhanced antimicrobial properties (Parikh & Joshi, 2014).
Anticancer Properties
Some derivatives have shown promising results in anticancer activities. Afsharirad et al. (2020) explored two novel synthesized compounds for their anti-breast cancer activity while assessing their cardiotoxicity. The compounds demonstrated significant anti-breast cancer activity with minimum cardiac side effects, showing potential as anticancer agents with reduced toxicity (Afsharirad et al., 2020). Moreover, a series of derivatives synthesized by Aboraia et al. (2006) showed high anticancer activity in a broad spectrum against all cancer cell lines, identifying them as promising lead compounds (Aboraia et al., 2006).
Antimicrobial and Antifungal Activities
Derivatives of the compound have been involved in antimicrobial and antifungal studies. Karthikeyan et al. (2008) synthesized a series of derivatives showing very good antimicrobial activity, with some compounds exhibiting notable bactericidal and fungicidal activities (Karthikeyan et al., 2008). Additionally, Mishra et al. (2000) reported derivatives with fungitoxic action against A. niger and F. oxyporum, correlating the results with the structural features of the compounds (Mishra et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-5-3-4(1-2-6(5)10)7-11-8(13)14-12-7/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEOHOUCXQNHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=O)N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



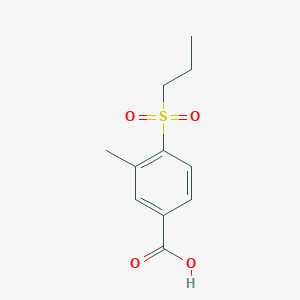
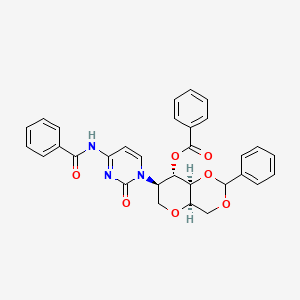
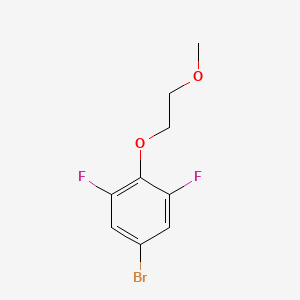
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B1489596.png)
![[2-(4-Aminophenoxy)-ethoxy]-acetic acid](/img/structure/B1489598.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)
![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)
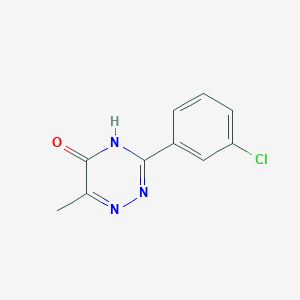
![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
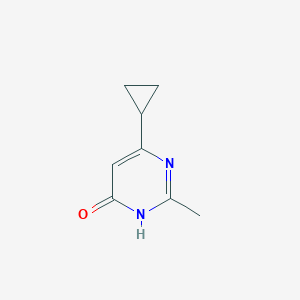
![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)

